molecular formula C8H6Cl2FNO B13091523 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone

1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone

Cat. No.: B13091523
M. Wt: 222.04 g/mol
InChI Key: ZIGFKJJNFQVIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6Cl2FNO It is characterized by the presence of amino, dichloro, and fluoro substituents on a phenyl ring, which is attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone typically involves the reaction of 3-amino-2,4-dichloro-5-fluorobenzene with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-(3-Amino-4-fluorophenyl)ethanone
  • 1-(4-Amino-3,5-dichlorophenyl)ethanone
  • 1-(3,5-Difluorophenyl)ethanone

Comparison: 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone is unique due to the specific combination of amino, dichloro, and fluoro substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6Cl2FNO

Molecular Weight

222.04 g/mol

IUPAC Name

1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone

InChI

InChI=1S/C8H6Cl2FNO/c1-3(13)4-2-5(11)7(10)8(12)6(4)9/h2H,12H2,1H3

InChI Key

ZIGFKJJNFQVIAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.